N'-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide
Description
N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromophenyl group, a dimethylpyrrole moiety, and a pyridine carbohydrazide segment. Its distinct chemical configuration makes it an interesting subject for studies in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C19H17BrN4O |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H17BrN4O/c1-13-11-15(12-22-23-19(25)18-5-3-4-10-21-18)14(2)24(13)17-8-6-16(20)7-9-17/h3-12H,1-2H3,(H,23,25)/b22-12+ |
InChI Key |
LMBADQXBNGIVOR-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=N/NC(=O)C3=CC=CC=N3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=NNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide typically involves a multi-step process. The initial step often includes the formation of the pyrrole ring, followed by the introduction of the bromophenyl group. The final step involves the condensation of the pyrrole derivative with pyridine-2-carbohydrazide under specific reaction conditions, such as the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- 2-Fluorodeschloroketamine
- Thiosulfate
Uniqueness
N’-{(E)-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyridine-2-carbohydrazide stands out due to its unique combination of a bromophenyl group and a pyridine carbohydrazide segment. This distinct structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
